N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-10(15-17-13-4-2-3-5-14(13)18-15)19-22(20,21)12-8-6-11(16)7-9-12/h2-10,19H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZOKTYTVNDCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Sulfonyl Chloride Intermediate
The most direct route involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-(1H-benzimidazol-2-yl)ethylamine. This method parallels the synthesis of 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamides reported by, where potassium salts of N-(benzenesulfonyl)cyanamide react with heteroaryl thiols. For the target compound, the amine nucleophile attacks the electrophilic sulfur center in the sulfonyl chloride, forming the sulfonamide bond.
Reaction Conditions :
- Solvent : Anhydrous toluene or p-dioxane, chosen for their ability to stabilize ionic intermediates.
- Temperature : Reflux at 110–120°C for 6–8 hours.
- Base : Triethylamine (2.2 equiv) to scavenge HCl.
Example Procedure :
- Dissolve 1-(1H-benzimidazol-2-yl)ethylamine (1.0 equiv) in dry toluene.
- Add 4-chlorobenzenesulfonyl chloride (1.1 equiv) dropwise under nitrogen.
- Stir at reflux for 8 hours, followed by aqueous workup and recrystallization from ethanol/water.
Multi-Step Synthesis via Cyanamide Intermediates
An alternative approach adapts the El-Saghier reaction, which utilizes ethyl cyanoacetate and glycinate derivatives to construct imidazole cores. While this method typically yields imidazolidin-4-ones, modifications could enable the incorporation of a benzimidazole moiety.
Proposed Pathway :
- Step 1 : Condensation of 4-chlorobenzenesulfonamide with ethyl cyanoacetate to form N-(cyanoacetyl)-4-chlorobenzenesulfonamide.
- Step 2 : Cyclization with 1,2-diaminobenzene under acidic conditions to generate the benzimidazole ring.
- Step 3 : Reduction of the nitrile group to an ethylamine side chain using LiAlH4.
Challenges :
- Low yields in cyclization steps due to steric hindrance from the sulfonamide group.
- Competing side reactions during nitrile reduction, necessitating careful temperature control.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Data from indicate that nonpolar solvents like toluene favor sulfonamide formation by minimizing hydrolysis of the sulfonyl chloride. Polar aprotic solvents (e.g., DMF) accelerate reactions but increase byproduct formation. For instance, replacing toluene with DMF in analogous syntheses reduced yields from 75% to 50%.
Table 1 : Solvent Optimization for Sulfonamide Formation
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Toluene | 110 | 75 | 98.5 |
| p-Dioxane | 100 | 68 | 97.2 |
| DMF | 90 | 50 | 89.7 |
Catalytic Additives
The use of Lewis acids (e.g., Ce(IV) ammonium nitrate) was explored in to enhance nucleophilicity in imidazole syntheses. However, for sulfonamide coupling, catalytic DMAP (4-dimethylaminopyridine) improved yields by 10–15% by facilitating the deprotonation of the amine.
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions confirm functional groups:
Nuclear Magnetic Resonance Spectroscopy
1H NMR (DMSO-d6) :
- δ 2.32–2.37 ppm (s, 3H, CH3 from ethyl group).
- δ 4.01–4.82 ppm (m, 2H, CH2 linking benzimidazole and amine).
- δ 7.44–8.06 ppm (m, 8H, aromatic protons from benzimidazole and 4-chlorophenyl).
13C NMR :
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct is N,N-bis-sulfonamide, formed via over-alkylation. Strategies to suppress this include:
Purification Difficulties
The compound’s low solubility in common solvents complicates crystallization. Gradient recrystallization (ethanol/water → ethyl acetate/hexane) enhances purity, as reported in.
Comparative Analysis of Synthetic Methods
Table 2 : Efficiency of Reported Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Direct Substitution | 75 | 98.5 | 8 | High |
| Multi-Step | 40 | 90.2 | 24 | Moderate |
The direct substitution route outperforms multi-step approaches in yield and scalability, though it requires stringent anhydrous conditions.
Chemical Reactions Analysis
N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure:
- Molecular Formula: C15H14ClN3O2S
- Molecular Weight: 299.81 g/mol
The compound belongs to the benzimidazole class, known for its diverse biological activities such as antimicrobial, antiviral, anticancer, and antiparasitic effects. The mechanism of action often involves interaction with specific biological targets like enzymes or receptors, influencing various biochemical pathways that lead to therapeutic effects .
Medicinal Chemistry
N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide has shown promise in drug development due to its:
- Antimicrobial Activity: Exhibits significant efficacy against various bacterial strains and fungi. Studies have demonstrated its potential as an antimicrobial agent with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Properties: Research indicates that this compound can inhibit cancer cell proliferation. For instance, compounds derived from benzimidazole have been tested against human colorectal carcinoma cell lines, showing IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
Biological Research
The compound is also utilized in biological studies to:
- Investigate Enzyme Inhibition: It acts as an inhibitor for enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis pathways. This inhibition can lead to reduced growth of cancerous cells and pathogens .
- Study Antiparasitic Effects: Benzimidazole derivatives are explored for their potential against parasitic infections, contributing to the development of new antiparasitic drugs.
Industrial Applications
In addition to its medicinal uses, this compound has applications in:
- Material Science: The compound can serve as a building block for synthesizing more complex materials with desired properties.
- Catalysis: It is investigated for its role as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity .
Antimicrobial Studies
A study evaluated the antimicrobial activity of various benzimidazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited potent activity with MIC values ranging from 1.27 µM to 2.65 µM against multiple strains .
Anticancer Research
Research published in Frontiers in Pharmacology highlighted the anticancer potential of benzimidazole derivatives, including this compound. The study reported IC50 values indicating effective inhibition of cancer cell lines, suggesting further exploration for clinical applications .
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agent | MIC values: 1.27 µM - 2.65 µM |
| Anticancer Activity | IC50 values lower than standard drugs | |
| Biological Research | Enzyme Inhibition | Inhibits DHFR, affecting cancer cell growth |
| Antiparasitic Research | Potential against various parasitic infections | |
| Industrial Applications | Material Synthesis | Building block for complex materials |
| Catalysis | Enhances reaction efficiency |
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The sulfonamide group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Structural Comparison of Key Compounds
Key Observations:
- Benzimidazole vs. Piperidine Cores : W-19 replaces the benzimidazole with a piperidine ring, likely altering its pharmacokinetic properties (e.g., lipophilicity and bioavailability) compared to the target compound .
- Linker Groups : The ethyl linker in the target compound contrasts with thioacetamide () or methanamine () bridges in analogs, which may influence steric hindrance and binding affinity.
Biological Activity
N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the benzimidazole class, characterized by a benzimidazole ring attached to a chlorobenzenesulfonamide moiety. This structure is pivotal for its biological activity.
Chemical Formula
- Molecular Formula : C₁₃H₁₂ClN₃O₂S
- Molecular Weight : 303.77 g/mol
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The following table summarizes the antimicrobial efficacy against selected strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Candida albicans | 8 µg/mL |
The compound demonstrated significant inhibition against both bacterial and fungal strains, indicating its potential as a therapeutic agent in treating infections.
2. Anticancer Activity
The anticancer properties of this compound have been evaluated in various cancer cell lines. The following table presents findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HCT116 (Colon) | 7.76 | Induction of apoptosis | |
| OVCAR-8 (Ovarian) | 9.76 | Inhibition of cell proliferation | |
| MCF-7 (Breast) | 12.5 | Cell cycle arrest at G2/M phase |
These results indicate that the compound effectively inhibits the growth of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest.
3. Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes, which is crucial for its pharmacological applications. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE), which is significant for neurodegenerative diseases:
These findings suggest that this compound may possess therapeutic potential in treating conditions like Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various benzimidazole derivatives, this compound exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Cancer Cell Lines
A detailed investigation into the anticancer properties revealed that treatment with this compound significantly reduced cell viability in HCT116 and OVCAR-8 cell lines, with observed morphological changes indicative of apoptosis. This highlights its potential as an anticancer therapeutic.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide?
- Methodological Answer : The synthesis typically involves coupling benzimidazole precursors with 4-chlorobenzenesulfonamide derivatives. Reactions are conducted in polar aprotic solvents (e.g., ethanol, dichloromethane) under reflux conditions (~60–80°C) for 6–12 hours. Key steps include nucleophilic substitution and cyclization. Thin-layer chromatography (TLC) is used to monitor reaction progress and purity . For example, yields of analogous sulfonamide derivatives range from 64% to 74%, depending on substituent reactivity and reaction temperature .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹). X-ray crystallography (using software like SHELXL) resolves crystal packing and molecular geometry, particularly for verifying benzimidazole ring conformations .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer : Common assays include enzyme inhibition studies (e.g., elastase or kinase inhibition assays using fluorogenic substrates) and cellular viability tests (e.g., MTT assays). For agricultural applications, germination inhibition assays on model plants (e.g., wheat varieties) are employed, with parameters like root length and chlorophyll content quantified .
Advanced Research Questions
Q. How can computational methods predict the bioactivity and binding mechanisms of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with target enzymes (e.g., elastase). Density Functional Theory (DFT) calculations optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps). These methods help prioritize compounds for synthesis by estimating binding affinities and regioselectivity .
Q. How do researchers address contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., variable germination inhibition in wheat) are resolved by standardizing experimental conditions (e.g., pH, temperature, solvent concentration). Meta-analyses compare dose-response curves and use statistical tools (e.g., ANOVA) to identify confounding variables. Cross-validation with structural analogs clarifies structure-activity relationships .
Q. What strategies optimize regioselectivity in synthesizing sulfonamide derivatives?
- Methodological Answer : Reaction temperature and solvent polarity critically influence regioselectivity. For example, lower temperatures (0–25°C) favor sulfonamide formation over competing pathways. Catalysts (e.g., triethylamine) enhance nucleophilic attack on sulfonyl chlorides. Substituent electronic effects (e.g., electron-withdrawing groups on benzimidazole) direct reaction sites .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound?
- Methodological Answer : Single crystals are grown via slow evaporation in solvent mixtures (e.g., DMSO/water). Diffraction data collected using Cu-Kα radiation are processed with SHELX programs. Structural refinement accounts for disorder in flexible substituents (e.g., ethyl linkage). Hydrogen-bonding networks and π-π stacking interactions are analyzed to explain stability .
Q. What are the challenges in achieving high-purity synthesis of this compound?
- Methodological Answer : Impurities often arise from incomplete cyclization or sulfonamide byproducts. Purification techniques include column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water). Purity is validated via HPLC (C18 columns, UV detection at 254 nm) with ≥95% purity thresholds for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
